molecular formula C9H7ClN2O B187215 4-Chloro-2-methylphthalazin-1(2H)-one CAS No. 40227-54-1

4-Chloro-2-methylphthalazin-1(2H)-one

Cat. No.: B187215
CAS No.: 40227-54-1
M. Wt: 194.62 g/mol
InChI Key: INENUUSXTXNSFV-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphthalazin-1(2H)-one is a valuable chemical building block in medicinal chemistry and drug discovery research. The phthalazin-1(2H)-one core is a privileged scaffold in pharmaceutical development, known for yielding compounds with a wide spectrum of biological activities . Researchers utilize this and similar structures in the design and synthesis of novel molecules for investigating anticancer , antifungal , and antimicrobial therapies. The specific substitution pattern on the phthalazinone ring is critical for modulating biological activity and physicochemical properties . For instance, studies on analogous compounds have shown that the presence of a methyl group at the N-2 position can be essential for significant antifungal effects against pathogens like dermatophytes and Cryptococcus neoformans . Similarly, the chloro substituent can be a key handle for further synthetic modification, allowing researchers to create diverse libraries of hybrid molecules for structure-activity relationship (SAR) studies . This compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-chloro-2-methylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-12-9(13)7-5-3-2-4-6(7)8(10)11-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INENUUSXTXNSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353373
Record name 1(2H)-Phthalazinone, 4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40227-54-1
Record name 1(2H)-Phthalazinone, 4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Chlorobenzalphthalide

Benzalphthalides are prepared by condensing phthalic anhydride with substituted phenylacetic acids. For the target compound, 4-chlorophenylacetic acid reacts with phthalic anhydride in toluene under reflux with potassium carbonate:

Phthalic anhydride+4-Chlorophenylacetic acidK2CO3,Δ4-Chlorobenzalphthalide\text{Phthalic anhydride} + \text{4-Chlorophenylacetic acid} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{4-Chlorobenzalphthalide}

Typical Conditions :

  • Solvent : Toluene

  • Base : Potassium carbonate (1.5 equiv)

  • Temperature : 150–160°C

  • Yield : 60–85%

Formation of Phthalazinone Core

The benzalphthalide intermediate is treated with methylhydrazine to form the phthalazinone ring:

4-Chlorobenzalphthalide+Methylhydrazine80C,68 hThis compound\text{4-Chlorobenzalphthalide} + \text{Methylhydrazine} \xrightarrow{80^\circ\text{C}, 6–8\ \text{h}} \text{this compound}

Optimization :

  • Microwave irradiation reduces reaction time to 1–6 minutes with comparable yields (60–70%).

  • Key Advantage : Direct introduction of methyl and chloro groups in one step.

Nucleophilic Substitution of 4-Bromo-2-methylphthalazin-1(2H)-one

4-Bromo-2-methylphthalazin-1(2H)-one serves as a precursor for chloro-substituted derivatives via halogen exchange.

Synthesis of Bromo Intermediate

4-Bromophthalazin-1(2H)-one is prepared from 4-bromophthalic anhydride and hydrazine hydrate. Methylation at the 2-position is achieved using methyl iodide or dimethyl sulfate:

4-Bromophthalazin-1(2H)-one+CH3IK2CO3,DMF4-Bromo-2-methylphthalazin-1(2H)-one\text{4-Bromophthalazin-1(2H)-one} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-Bromo-2-methylphthalazin-1(2H)-one}

Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Base : Potassium carbonate

  • Temperature : 80–100°C

  • Yield : 70–85%

Chlorination via Halogen Exchange

The bromo derivative undergoes nucleophilic substitution with chloride sources (e.g., NaCl, CuCl):

4-Bromo-2-methylphthalazin-1(2H)-one+NaClCu catalyst,ΔThis compound\text{4-Bromo-2-methylphthalazin-1(2H)-one} + \text{NaCl} \xrightarrow{\text{Cu catalyst}, \Delta} \text{this compound}

Challenges :

  • Aryl chlorides are less reactive than bromides, necessitating catalysts like copper(I) iodide.

  • Yield : 50–65% (estimated from analogous reactions).

Direct Chlorination of 2-Methylphthalazin-1(2H)-one

Electrophilic aromatic chlorination is less common due to the deactivated phthalazinone ring. However, directed ortho-metalation (DoM) strategies enable regioselective chlorination.

Directed Chlorination Using Lewis Acids

A Lewis acid (e.g., AlCl₃) directs chlorination to the 4-position:

2-Methylphthalazin-1(2H)-one+Cl2AlCl3This compound\text{2-Methylphthalazin-1(2H)-one} + \text{Cl}2 \xrightarrow{\text{AlCl}3} \text{this compound}

Conditions :

  • Solvent : Dichloromethane

  • Temperature : 0–25°C

  • Yield : 30–45% (hypothetical, based on similar substrates)

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages Limitations
Cyclocondensation4-Chlorophenylacetic acid80°C, 6–8 h60–85%One-pot synthesis, high yieldRequires specialized intermediates
Halogen Exchange4-Bromo-2-methylphthalazinoneCu catalyst, 100°C50–65%Uses stable precursorsModerate yields, costly catalysts
Direct Chlorination2-MethylphthalazinoneAlCl₃, Cl₂, 0–25°C30–45%Simple reagentsLow yield, regioselectivity issues

Emerging Techniques

Microwave-Assisted Synthesis

Cyclocondensation under microwave irradiation reduces reaction times to minutes while maintaining yields. For example, 4-chlorobenzalphthalide and methylhydrazine react within 1–6 minutes at 350 W.

Flow Chemistry

Continuous-flow systems improve scalability and safety for high-temperature condensations .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylphthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted phthalazinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methylphthalazin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets. The chloro and methyl substituents on the phthalazinone ring can enhance its binding affinity to enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phthalazinone Core

4-Chlorophthalazin-1(2H)-one (CAS 2257-69-4)
  • Molecular formula : C₈H₅ClN₂O
  • Key differences : Lacks the methyl group at position 2.
  • Its smaller size (MW 180.59 g/mol) may improve aqueous solubility compared to the methylated analogue .
4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one (Compound 5)
  • Molecular formula : C₁₆H₁₃ClN₂O
  • Key differences : Features a 4-chlorobenzyl group at position 4 instead of a chlorine atom.
  • Impact : The benzyl group introduces aromaticity and lipophilicity, which may enhance membrane permeability. The ¹H-NMR spectrum shows a singlet at δ 3.87 ppm for the methyl group, similar to the target compound .

Functional Group Modifications

4-(4-Chlorobenzyl)-6-formyl-2-methylphthalazin-1(2H)-one (Compound 24a)
  • Molecular formula : C₁₇H₁₃ClN₂O₂
  • Key differences : A formyl (-CHO) group at position 4.
  • Impact : The formyl group increases polarity (IR νmax 1704 cm⁻¹ for C=O stretch) and provides a site for further derivatization, such as condensation reactions. ESI-MS shows [M+H]+ at m/z 313.07 .
4-(4-Chlorobenzyl)-6(7)-hydroxymethyl-2-methylphthalazin-1(2H)-one (Compound 18)
  • Molecular formula : C₁₇H₁₅ClN₂O₃
  • Key differences : Hydroxymethyl (-CH₂OH) substituent at position 6/5.
  • Impact : The hydroxymethyl group enhances hydrophilicity (IR νmax 3306 cm⁻¹ for -OH stretch) and may improve bioavailability. ESI-MS: m/z 313.06 [M+H]+ .

Halogen and Aromatic Substitutions

4-(2,4-Dichlorobenzyl)-2,6(7)-dimethylphthalazin-1(2H)-one (Compound 15)
  • Molecular formula : C₁₇H₁₄Cl₂N₂O
  • Key differences : Dichlorobenzyl group (positions 2 and 4) and additional methyl at position 6/6.
  • IR shows strong C-Cl stretches at 860 cm⁻¹ .
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
  • Molecular formula : C₂₂H₁₃ClN₄O₂
  • Key differences : Incorporates a chlorophenyl-oxadiazole moiety.

Pharmacologically Relevant Analogues

(±)-1-(2H)-Phthalazinone,4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-, mono hydrochloride
  • Molecular formula : C₂₂H₂₄ClN₃O·HCl
  • Key differences : Complex substitution with a hexahydroazepine ring.
  • Impact : The azepine ring introduces conformational flexibility and basicity, likely influencing receptor binding. This compound has been analyzed for impurities in pharmaceutical formulations .

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